An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride
An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride
This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyaniline hydrochloride (CAS Number: 1951439-40-9), a key chemical intermediate for professionals in research, development, and drug discovery. This document synthesizes critical information on its chemical identity, properties, synthesis, applications, and safe handling, grounding all claims in authoritative sources to ensure scientific integrity.
Introduction: Strategic Importance in Synthesis
3-Fluoro-2-methoxyaniline and its hydrochloride salt are substituted aniline derivatives of significant interest in medicinal chemistry and materials science. The unique electronic environment of the aromatic ring—influenced by an electron-donating methoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and properties to the molecule.[1] The fluorine atom, in particular, is a valuable feature in drug design, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]
The hydrochloride salt form is often preferred in drug development and synthesis for its improved stability, solubility in aqueous media, and ease of handling compared to the free base. This guide will focus on the hydrochloride salt while drawing comparative data from its free base precursor, 3-Fluoro-2-methoxyaniline (CAS: 437-83-2).
Chemical Identity and Physicochemical Properties
Positive identification and understanding the physicochemical properties of a chemical are foundational to its effective application. The properties of 3-Fluoro-2-methoxyaniline hydrochloride are presented below, with data for the corresponding free base provided for context and comparison.
| Property | 3-Fluoro-2-methoxyaniline Hydrochloride | 3-Fluoro-2-methoxyaniline (Free Base) |
| CAS Number | 1951439-40-9[3] | 437-83-2[4][5] |
| Molecular Formula | C₇H₉ClFNO[6] | C₇H₈FNO[5] |
| Molecular Weight | 177.6 g/mol [6] | 141.14 g/mol [5] |
| Synonyms | 3-fluoro-2-methoxybenzenamine hydrochloride | 3-Fluoro-2-methoxybenzenamine, 3-Fluoro-o-anisidine[5] |
| Appearance | Data not available (typically a solid) | Colorless to light yellow liquid[7] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 117-121 °C[4] |
| Density | Data not available | 1.172 g/mL at 25 °C[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol | Data not available |
| Refractive Index (n20/D) | Not applicable | 1.531[5] |
Synthesis and Manufacturing
The synthesis of 3-Fluoro-2-methoxyaniline hydrochloride is a two-step process that begins with the synthesis of the free base, 3-Fluoro-2-methoxyaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3-Fluoro-2-methoxyaniline (Free Base)
While specific literature detailing the synthesis of 3-Fluoro-2-methoxyaniline is not abundant, a common and established route for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound. This versatile method is widely used due to the accessibility of nitroarenes through electrophilic aromatic nitration.
A plausible synthetic pathway is illustrated below:
Preparation of 3-Fluoro-2-methoxyaniline Hydrochloride
The conversion of an aniline to its hydrochloride salt is a standard acid-base reaction. This process enhances the compound's stability and aqueous solubility. The following is a representative protocol based on general methods for the synthesis of substituted aniline hydrochlorides.[8]
Protocol: Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride
-
Dissolution: Dissolve a known quantity of 3-Fluoro-2-methoxyaniline (free base, CAS 437-83-2) in a suitable organic solvent. Anhydrous methanol or ethyl acetate are common choices.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in ethyl acetate) with continuous stirring.[8]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as the reaction proceeds. Continue stirring in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.
-
Drying: Dry the purified 3-Fluoro-2-methoxyaniline hydrochloride product under vacuum to remove residual solvent.
Reactivity and Applications in Drug Development
The reactivity of 3-Fluoro-2-methoxyaniline is dictated by the interplay of its functional groups. The amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases.[1] The aromatic ring is activated towards electrophilic aromatic substitution, with the regioselectivity influenced by the directing effects of the methoxy, fluoro, and amino groups.
This compound serves as a crucial building block in several key areas:
-
Pharmaceutical Intermediates: As a substituted aniline, it is a precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is particularly valuable in the development of kinase inhibitors and other targeted therapies.[9] The fluorinated aniline motif is a common feature in modern pharmaceuticals.[2]
-
Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides.[7]
-
Materials Science: It serves as an intermediate in the production of liquid crystal materials.[7]
The use of the hydrochloride salt is particularly advantageous in pharmaceutical applications where aqueous solubility and stability are critical for formulation and biological testing.
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-Fluoro-2-methoxyaniline hydrochloride is essential for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector.
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to analyze the free base for volatile impurities. The hydrochloride salt is non-volatile and would require derivatization or conversion to the free base prior to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for unambiguous structural confirmation.[10] Spectral data for the free base is available, which can be used as a reference for confirming the structure of the hydrochloride salt, with expected shifts in the signals of protons and carbons near the protonated amine group.[11][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 3-fluoro-2-methoxyphenylpyrazolylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]
- 5. 3-Fluoro-2-methoxyaniline 97 437-83-2 [sigmaaldrich.com]
- 6. 1951439-40-9|3-Fluoro-2-methoxyaniline hydrochloride|3-Fluoro-2-methoxyaniline hydrochloride|-范德生物科技公司 [bio-fount.com]
- 7. nbinno.com [nbinno.com]
- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Fluoro-2-methoxyaniline(437-83-2) 1H NMR spectrum [chemicalbook.com]
- 12. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR [m.chemicalbook.com]
